N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
The exact mass of the compound this compound is 371.10276581 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[1-(1-ethylpyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5OS/c1-4-23-6-5-10(20-23)8(2)19-13(24)11-7-9-12(15(16,17)18)21-22(3)14(9)25-11/h5-8H,4H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUJTINNVLOOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(C)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111427 | |
| Record name | N-[1-(1-Ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006349-19-4 | |
| Record name | N-[1-(1-Ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006349-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(1-Ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 468.5 g/mol. The IUPAC name is N-[3-(cyclohexylcarbamoyl)-1-ethylpyrazol-4-yl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide. The structure features a thieno[2,3-c]pyrazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H23F3N6O2S |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | N-[3-(cyclohexylcarbamoyl)-1-ethylpyrazol-4-yl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
| InChI Key | QTYHRSRLUZRQLN-UHFFFAOYSA-N |
The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes and receptors, which modulate various biological pathways. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, indicating potential anticancer properties. For instance, it has been observed to affect tubulin polymerization, leading to cell cycle arrest in cancer cells .
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines . Specifically, one study highlighted that a related compound exhibited an IC50 value of 0.08–12.07 µM while inhibiting tubulin polymerization .
Anti-inflammatory Effects
In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Studies on similar pyrazole derivatives have demonstrated their ability to inhibit TNF-alpha production and reduce inflammatory responses in vitro and in vivo . For instance, one derivative showed a significant dose-dependent inhibition of serum TNF-alpha and IL-6 levels in animal models .
Case Studies
Several case studies have highlighted the efficacy of pyrazole-based compounds in clinical settings:
- Cell Proliferation Inhibition : A study found that a related pyrazole compound inhibited the viability of MCF7 breast cancer cells with an IC50 value of 39.70 µM, showcasing its potential as an anticancer agent .
- Inflammation Modulation : Another study demonstrated that a pyrazole derivative could significantly inhibit LPS-induced TNF-alpha release in human monocytic cell lines (THP1), indicating its potential for treating inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide exhibit significant anticancer properties. The thieno[2,3-c]pyrazole scaffold has been associated with the inhibition of various cancer cell lines by interfering with critical signaling pathways involved in tumor growth and metastasis.
Case Study:
In a study published in European Journal of Medicinal Chemistry, derivatives of thieno[2,3-c]pyrazole were synthesized and tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This property is particularly relevant for developing treatments for chronic inflammatory diseases.
Research Findings:
A study demonstrated that thieno[2,3-c]pyrazole derivatives could effectively reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential use in therapeutic applications for conditions like rheumatoid arthritis .
Pesticide Development
This compound has been explored as a potential pesticide due to its ability to disrupt the metabolic processes of pests.
Field Trials:
Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects compared to traditional pesticides .
Development of Functional Materials
The unique properties of this compound make it suitable for use in creating advanced materials.
Applications:
Research has shown its utility in synthesizing conductive polymers and nanocomposites which can be used in electronic devices . The incorporation of this compound into polymer matrices enhances electrical conductivity and thermal stability.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Potent activity against breast cancer cell lines |
| Anti-inflammatory drugs | Reduction in TNF-alpha and IL-6 levels | |
| Agricultural Science | Pesticide formulations | Effective pest control with lower toxicity |
| Material Science | Conductive polymers | Enhanced conductivity and thermal stability |
Q & A
Q. What synthetic strategies are commonly employed to synthesize this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole and thieno[2,3-c]pyrazole cores. For analogous compounds, condensation reactions between aldehyde and carboxylic acid derivatives (e.g., 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde and thieno[2,3-c]pyrazole-5-carboxylic acid) are used, followed by coupling with ethyl-substituted pyrazole intermediates. Catalysts like palladium or copper may facilitate cross-coupling steps. Purification via recrystallization or column chromatography is critical for achieving high purity (>95%) .
Q. How is the molecular structure of this compound validated experimentally?
Key techniques include:
- NMR spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions and connectivity.
- X-ray crystallography : Definitive structural elucidation (e.g., bond angles and torsion angles, as seen in for a related compound).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- IR spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Common assays include:
- Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination via fluorometric or colorimetric methods).
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Receptor binding : Radioligand displacement assays for GPCR targets. Positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves are essential for reliability .
Advanced Research Questions
Q. How can reaction yields for critical intermediates be optimized?
Optimization strategies include:
- Catalyst screening : Pd(PPh3)4 for Suzuki-Miyaura couplings (yields up to 85% in ).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Temperature control : Microwave-assisted synthesis reduces reaction time.
- Continuous flow reactors : Improve scalability and reproducibility (e.g., 77–85% yields in ) .
Q. What computational approaches predict binding modes to biological targets?
- Molecular docking : Tools like AutoDock Vina or Glide model interactions with active sites (e.g., hydrophobic pockets accommodating trifluoromethyl groups).
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
- QSAR models : Relate substituent electronic parameters (Hammett σ) to activity trends. Validate with experimental IC50 data .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and compound purity (HPLC >98%).
- Orthogonal assays : Confirm enzyme inhibition via SPR and fluorogenic substrates.
- Meta-analysis : Compare datasets from public repositories (ChEMBL, PubChem) to identify outliers .
Q. What strategies improve solubility for pharmacokinetic studies?
- Structural modification : Introduce PEG or hydroxyl groups.
- Formulation : Use cyclodextrins or lipid nanoparticles (e.g., 20% solubility increase in ).
- Co-solvents : Ethanol or Captisol® in preclinical formulations. Monitor solubility via shake-flask method .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Modify trifluoromethyl, ethyl, or pyrazole groups.
- Clustering analysis : Group analogs by electronic (HOMO/LUMO) or steric parameters.
- Crystallographic data : Use X-ray structures (e.g., ) to guide rational design .
Methodological Considerations
Q. What techniques assess compound stability under storage conditions?
- Accelerated stability testing : ICH Q1A guidelines (40°C/75% RH for 6 months).
- HPLC monitoring : Detect degradation products (e.g., hydrolysis of the amide bond).
- DSC/TGA : Evaluate thermal decomposition profiles .
Q. How to interpret conflicting spectroscopic data (e.g., NMR shifts)?
- Dynamic effects : Use variable-temperature NMR to probe conformational exchange.
- 2D NMR : HSQC and NOESY resolve overlapping signals.
- DFT calculations : Compare predicted vs. experimental chemical shifts (RMSD <0.1 ppm) .
Key Data from Evidence
- Synthesis yields : 77–85% for multi-step reactions ().
- Melting points : 115–190°C for related pyrazole derivatives ().
- Biological activity : IC50 values in nM ranges for kinase inhibition (inferred from ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
